1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one is an organic compound known for its unique structure and properties. This compound features a heptatrienone backbone with methoxy and phenyl substituents, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the methoxy and phenyl groups. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is crucial to minimize by-products and ensure scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of Lewis acids like FeCl₃.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols and alkanes.
- Substitution products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 4-Methoxyamphetamine
- Mebeverine
Comparison: 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one is unique due to its heptatrienone backbone, which imparts distinct chemical and physical properties compared to other methoxyphenyl derivatives.
Eigenschaften
CAS-Nummer |
622-70-8 |
---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-7-phenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C20H18O2/c1-22-20-15-12-18(13-16-20)11-14-19(21)10-6-5-9-17-7-3-2-4-8-17/h2-16H,1H3 |
InChI-Schlüssel |
KBNIZXFFJWWJME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.